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Abstract

UMB298 is a potent and selective inhibitor of the bromodomains of CREB-binding protein
(CBP) and p300, key epigenetic regulators involved in transcriptional activation. Dysregulation
of CBP/p300 activity is implicated in various pathologies, including acute myeloid leukemia
(AML). This document provides detailed application notes and in vitro assay protocols for
researchers, scientists, and drug development professionals working with UMB298. The
protocols cover essential assays to characterize the activity of UMB298 in a cellular context,
focusing on the MOLM-13 AML cell line as a model system.

Introduction

The CBP and p300 proteins are highly homologous histone acetyltransferases (HATS) that play
a critical role in chromatin remodeling and gene expression. Their bromodomains recognize
and bind to acetylated lysine residues on histones and other proteins, recruiting the
transcriptional machinery to specific gene loci. UMB298 selectively targets the CBP/p300
bromodomains, thereby disrupting this interaction and modulating the expression of key
oncogenes, such as MYC.[1] This makes UMB298 a valuable tool for studying the biological
functions of CBP/p300 and a potential therapeutic agent for diseases like AML.

This guide details the protocols for a CBP/p300 bromodomain binding assay, a cell viability
assay using MOLM-13 cells, a Western blot analysis to detect changes in histone H3 lysine 27
acetylation (H3K27ac), and a quantitative PCR (gPCR) analysis of MYC gene expression.
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Data Presentation

Table 1: In Vitro Efficacy of UMB298

Reference Compound

Parameter UMB298 Value o
(BRD4 Inhibitor)

ICso for CBP 72 nM > 5000 nM

ICso for BRD4 5193 nM ~100 nM

Selectivity (BRD4/CBP) 72-fold

This table summarizes the inhibitory potency and selectivity of UMB298 for the CBP
bromodomain compared to the BRD4 bromodomain.[1]

Signaling Pathway

The binding of UMB298 to the CBP/p300 bromodomain prevents its interaction with acetylated
histones. This leads to a downstream reduction in the acetylation of histone H3 at lysine 27
(H3K27ac), a marker of active enhancers and promoters. Consequently, the expression of
CBP/p300 target genes, including the proto-oncogene MYC, is downregulated, ultimately
leading to decreased cell proliferation and survival in sensitive cancer cell lines like MOLM-13.
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Diagram 1: UMB298 Signaling Pathway.

Experimental Protocols
CBPI/p300 Bromodomain Binding Assay (TR-FRET)
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This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)
assay to quantify the binding of UMB298 to the CBP bromodomain.

Experimental Workflow:
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Diagram 2: TR-FRET Assay Workflow.
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Materials:

CBP Bromodomain TR-FRET Assay Kit (e.g., Cayman Chemical, BPS Bioscience)

UMB298

DMSO

384-well white microplates

TR-FRET-compatible plate reader

Procedure:

Prepare TR-FRET assay buffer as per the kit instructions.

» Prepare a serial dilution of UMB298 in DMSO, and then dilute in assay buffer. The final
DMSO concentration in the assay should be <1%.

e Add 5 pL of diluted UMB298 or vehicle (assay buffer with DMSO) to the wells of the 384-well
plate.

e Add 10 pL of diluted CBP bromodomain-Europium (Eu) chelate to each well.

¢ Incubate the plate for 15 minutes at room temperature, protected from light.

e Add 10 pL of the CBP bromodomain Ligand/APC Acceptor mixture to each well.
 Incubate for 60 minutes at room temperature, protected from light.

» Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 340
nm and emission wavelengths of 620 nm (Eu) and 665 nm (APC).

o Calculate the emission ratio (665 nm / 620 nm) and plot against the UMB298 concentration
to determine the ICso value.

Cell Viability Assay (MTS Assay) in MOLM-13 Cells
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This protocol details the use of an MTS assay to determine the effect of UMB298 on the
viability of MOLM-13 cells.

Experimental Workflow:
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:
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:
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Diagram 3: Cell Viability Assay Workflow.

Materials:

MOLM-13 cells

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
UMB298

DMSO

96-well clear-bottom cell culture plates

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega)

Microplate reader

Procedure:

Culture MOLM-13 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5%
COa..

Seed MOLM-13 cells at a density of 5 x 104 cells/well in 100 pL of culture medium in a 96-
well plate.

Prepare a 2X serial dilution of UMB298 in culture medium from a concentrated stock in
DMSO. The final DMSO concentration should not exceed 0.1%.

Add 100 pL of the UMB298 dilutions or vehicle control to the appropriate wells.

Incubate the plate for 72 hours at 37°C and 5% CO..

Add 20 pL of MTS reagent to each well.

Incubate for 1-4 hours at 37°C.

Measure the absorbance at 490 nm using a microplate reader.
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o Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the ICso value.

Western Blot Analysis of H3K27ac

This protocol is for the detection of changes in global H3K27ac levels in MOLM-13 cells
following treatment with UMB298.

Experimental Workflow:
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Diagram 4: Western Blot Workflow.
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Materials:

MOLM-13 cells

UMB298

RIPA lysis buffer with protease and phosphatase inhibitors
BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibodies: Rabbit anti-H3K27ac, Rabbit anti-Histone H3 (loading control)
HRP-conjugated anti-rabbit secondary antibody

ECL Western Blotting Substrate

Chemiluminescence imaging system

Procedure:

Treat MOLM-13 cells with various concentrations of UMB298 for 24 hours.
Harvest cells and lyse them in RIPA buffer.

Determine the protein concentration of the lysates using a BCA assay.
Denature 20-30 ug of protein per sample by boiling in Laemmli buffer.
Separate the proteins on a 15% SDS-PAGE gel.

Transfer the proteins to a PVDF membrane.
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» Block the membrane with blocking buffer for 1 hour at room temperature.

¢ Incubate the membrane with primary antibodies against H3K27ac (1:1000) and Histone H3
(1:2000) overnight at 4°C.

e Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody
(1:5000) for 1 hour at room temperature.

e Wash the membrane again and detect the signal using an ECL substrate and a
chemiluminescence imaging system.

e Quantify the band intensities and normalize the H3K27ac signal to the total Histone H3
signal.

Quantitative PCR (qPCR) for MYC Expression

This protocol outlines the steps to measure the relative expression of the MYC gene in
UMB298-treated MOLM-13 cells.

Experimental Workflow:
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Diagram 5: gPCR Workflow.

Materials:
e MOLM-13 cells treated with UMB298
* RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

¢ CcDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

© 2025 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.benchchem.com/product/b8180657?utm_src=pdf-body-img
https://www.benchchem.com/product/b8180657?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e SYBR Green qPCR Master Mix
e PCR instrument
e Primers for MYC and a reference gene (e.g., GAPDH or ACTB)

Primer Sequences (Human):

MYC Forward: 5-CCTACCCTCTCAACGACAGC-3'

MYC Reverse: 5'-CTCTGACCTTTTGCCAGGAG-3'

GAPDH Forward: 5-GGAGCGAGATCCCTCCAAAAT-3'

GAPDH Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'

Procedure:

Treat MOLM-13 cells with UMB298 for 24 hours.

o Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's
protocol.

o Synthesize cDNA from 1 ug of total RNA using a cDNA synthesis Kit.

e Set up the gPCR reaction with SYBR Green Master Mix, forward and reverse primers (10 uM
each), and cDNA template.

» Run the gPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min,
followed by 40 cycles of 95°C for 15s and 60°C for 60s).

e Analyze the results using the comparative Ct (AACt) method to determine the relative fold
change in MYC expression, normalized to the reference gene.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro
characterization of UMB298. These assays will enable researchers to confirm its mechanism of
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action as a CBP/p300 bromodomain inhibitor and to quantify its effects on cell viability, histone
acetylation, and target gene expression in a relevant cancer cell line model. Adherence to
these detailed protocols will ensure the generation of high-quality, reproducible data, facilitating
the further investigation of UMB298 as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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